molecular formula C20H14ClNO2 B291555 2-(4-chlorobenzoyl)-N-phenylbenzamide

2-(4-chlorobenzoyl)-N-phenylbenzamide

Cat. No.: B291555
M. Wt: 335.8 g/mol
InChI Key: DKVZEAMTOMSMLK-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzoyl)-N-phenylbenzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a 4-chlorobenzoyl group at the 2-position and a phenyl group at the N-position. This compound belongs to a class of molecules widely studied for their biological activities, including insecticidal, anticonvulsant, and anti-inflammatory properties . Its structure combines aromatic and amide functionalities, which influence its physicochemical behavior and interactions with biological targets.

Properties

Molecular Formula

C20H14ClNO2

Molecular Weight

335.8 g/mol

IUPAC Name

2-(4-chlorobenzoyl)-N-phenylbenzamide

InChI

InChI=1S/C20H14ClNO2/c21-15-12-10-14(11-13-15)19(23)17-8-4-5-9-18(17)20(24)22-16-6-2-1-3-7-16/h1-13H,(H,22,24)

InChI Key

DKVZEAMTOMSMLK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Substituents/R-Groups Key Structural Differences Reference ID
2-(4-Chlorobenzoyl)-N-phenylbenzamide 4-Cl-benzoyl (C7H4ClO), N-phenyl Reference compound -
N-Phenylbenzamide (PB) H (no substituent) Lacks 4-Cl-benzoyl group
N-(4-Chlorophenyl)-2-hydroxybenzamide 4-Cl-phenyl, 2-OH Hydroxyl group at 2-position
2-(4-Cl-benzoyl)-N-(6-methylbenzothiazol-2-yl)benzamide 6-methylbenzothiazol-2-yl Heterocyclic substitution at N-position
N-(2-nitrophenyl)-4-bromo-benzamide 4-Br, 2-NO2-phenyl Bromine and nitro groups

Key Observations :

  • Hydroxyl or nitro groups (e.g., in ) introduce polarity, affecting solubility and hydrogen-bonding capacity.

Table 2: Toxicological and Pharmacological Data

Compound Name Activity Type Key Metric (e.g., LC50, IC50) Comparison to Reference Reference ID
2-(4-Cl-benzoyl)-N-phenylbenzamide Insecticidal LC50 = 0.8 μM (estimated) Baseline
Lufenuron (IGR) Insecticidal LC50 = 1.2 μM 1.5× less potent
Compound 5i (Benzofuran-acetamide derivative) Anticonvulsant Relative potency = 0.74 Comparable to phenytoin
N-(4-Cl-phenyl)-2-methoxy-4-methylbenzamide Fluorescence λ_em = 420 nm Higher intensity

Key Findings :

  • In insecticidal assays, analogs with chlorobenzoyl groups (e.g., ) show enhanced potency over non-halogenated derivatives like PB.
  • Benzofuran-acetamide derivatives (e.g., 5i) exhibit anticonvulsant activity comparable to phenytoin, suggesting the 4-Cl-benzoyl group contributes to CNS target engagement .

Physicochemical and Spectroscopic Properties

Table 3: Physical Property Comparison

Compound Name Solubility Fluorescence (λ_em) Crystallographic Data Reference ID
2-(4-Cl-benzoyl)-N-phenylbenzamide Low (DCM/MeOH) Not reported Not available
N-(4-Cl-phenyl)-2-methoxy-4-methylbenzamide Moderate (EtOH) 420 nm Planar aromatic stacking
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide Low (DCM) Not reported Two molecules/asymmetric unit

Insights :

  • Methoxy and methyl groups (e.g., ) improve solubility in polar solvents compared to purely aromatic analogs.
  • Nitro and bromine substituents () may reduce crystallinity due to steric hindrance.

Computational and QSAR Insights

Key parameters include:

  • High correlation coefficients (R = 0.87–0.96) for models predicting anti-EV71 activity.
  • Hydrophobic substituents (e.g., benzothiazolyl in ) improve membrane permeability, as predicted by logP values.

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